3-(3-Aminophenyl)-2-methylprop-2-enoic acid
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Overview
Description
3-(3-Aminophenyl)-2-methylprop-2-enoic acid is an organic compound that belongs to the class of aniline and substituted anilines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(3-Aminophenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a prop-2-enoic acid moiety.
3-Aminobenzoic acid: Lacks the prop-2-enoic acid group and has a simpler structure.
3-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.
Uniqueness
3-(3-Aminophenyl)-2-methylprop-2-enoic acid is unique due to its combination of an amino group and a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
103205-22-7 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(3-aminophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H11NO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
WCPNDHITXVUFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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